6-Fluoro-1-benzofuran-7-carboxylic Acid: Physicochemical Profiling, Synthetic Utility, and Application in Kinase Inhibitor Design
6-Fluoro-1-benzofuran-7-carboxylic Acid: Physicochemical Profiling, Synthetic Utility, and Application in Kinase Inhibitor Design
Abstract 6-Fluoro-1-benzofuran-7-carboxylic acid is a privileged, highly specialized building block utilized extensively in modern medicinal chemistry. Featuring a planar heteroaromatic core, a strategically positioned electron-withdrawing fluorine atom, and a reactive carboxylic acid moiety, this compound is uniquely suited for the synthesis of targeted therapeutics. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies, with a specific focus on its application in developing Cyclin-Dependent Kinase 7 (CDK7) inhibitors.
Molecular Identity & Quantitative Data
To establish a baseline for experimental design, the fundamental chemical identity and physical properties of 6-fluoro-1-benzofuran-7-carboxylic acid are summarized below[1],[2],[3].
Table 1: Chemical Identity and Physical Properties
| Parameter | Value / Description |
| Chemical Name | 6-Fluoro-1-benzofuran-7-carboxylic acid |
| CAS Number | 1780853-40-8 |
| Molecular Formula | C₉H₅FO₃ |
| Molecular Weight | 180.13 g/mol |
| SMILES String | O=C(O)C1=C(F)C=CC2=C1OC=C2 |
| MDL Number | MFCD28540737 |
| Compound Class | Aromatic Carboxylic Acid / Aryl Halide |
| Storage Conditions | Room Temperature (RT), dry and well-ventilated |
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Hazard Code | Description |
| Skin Irritation | Category 2 | H315 | Causes skin irritation. |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation. |
| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness. |
Physicochemical Properties & Mechanistic Rationale
As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over unfluorinated analogs. The physicochemical profile of 6-fluoro-1-benzofuran-7-carboxylic acid is dictated by the interplay between the benzofuran ring and the C6-fluorine substituent.
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Inductive Electronic Effects (-I): The fluorine atom at the C6 position exerts a strong electron-withdrawing inductive effect on the adjacent C7-carboxylic acid[4]. Causality: This electron withdrawal stabilizes the conjugate base (carboxylate anion), effectively lowering the pKa of the acid relative to an unsubstituted benzofuran. In a biological context, this altered acidity modulates the hydrogen-bonding donor/acceptor dynamics when the molecule interacts with the ATP-binding pocket of target kinases.
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Lipophilicity and Metabolic Shielding: Fluorine is a classic bioisostere for hydrogen, possessing a slightly larger van der Waals radius (1.47 Å vs. 1.20 Å). Causality: The incorporation of the C-F bond increases the local lipophilicity (logP) of the scaffold, enhancing cellular membrane permeability. More importantly, the highly stable C-F bond acts as a metabolic shield, blocking cytochrome P450-mediated oxidative degradation at the vulnerable C6 position[3].
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Aromaticity and Planarity: The fused bicyclic benzofuran system provides a rigid, planar, electron-rich heteroaromatic framework. Causality: This rigidity reduces the entropic penalty upon binding, allowing the scaffold to efficiently engage in π-π stacking interactions with aromatic residues within kinase hinge regions[5].
Synthetic Utility: Activation of the C7-Carboxylic Acid
The C7-carboxylic acid is sterically hindered by the adjacent C6-fluorine and the oxygen atom of the benzofuran ring. Traditional amide coupling reagents (e.g., HATU, EDC) can sometimes struggle with this steric bulk.
To bypass this, the carboxylic acid is frequently subjected to a Curtius Rearrangement to form an isocyanate intermediate, which can then be trapped by complex amines (such as dihydropyrrolopyrazoles) to form highly stable urea or amide linkages[5].
Reagent Selection Rationale: Diphenylphosphoryl azide (DPPA) is utilized instead of harsh chlorinating agents like thionyl chloride (SOCl₂). Causality: DPPA provides a mild, one-pot method to generate the acyl azide. Avoiding strong electrophilic chlorinating agents prevents unwanted electrophilic aromatic substitution side-reactions on the electron-rich benzofuran core[6].
Experimental Protocol: One-Pot Curtius Rearrangement & Amide Coupling
The following methodology details the synthesis of a CDK7 inhibitor intermediate using 6-fluoro-1-benzofuran-7-carboxylic acid, adapted from validated patent literature[5],[6].
Self-Validating System: This protocol is inherently self-validating. The visual evolution of nitrogen gas during the 85°C heating phase confirms the successful thermal decomposition of the acyl azide into the isocyanate. Furthermore, the acidic workup acts as a chemical checkpoint, selectively partitioning unreacted basic starting materials away from the neutral product.
Step-by-Step Methodology:
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Preparation: Suspend 6-fluoro-1-benzofuran-7-carboxylic acid (1.0 eq) in dehydrated toluene under a strict argon atmosphere.
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Causality: Toluene provides a non-polar, high-boiling medium ideal for thermal rearrangements. Argon and anhydrous conditions are critical to prevent the hydrolysis of the transient isocyanate intermediate into a primary amine and CO₂.
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Azidation: Sequentially add triethylamine (TEA, 1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature. Stir for 40 minutes.
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Causality: TEA deprotonates the carboxylic acid, enhancing its nucleophilicity to attack DPPA, forming the acyl azide intermediate.
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Thermal Rearrangement: Elevate the reaction temperature to 85°C and maintain for 1 hour.
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Causality: Heat provides the activation energy required for the Curtius rearrangement, driving the extrusion of N₂ gas to yield the highly electrophilic isocyanate.
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Nucleophilic Trapping: Cool the reaction fluid strictly to 0°C. Add the target amine nucleophile (e.g., a dihydropyrrolopyrazole derivative) dissolved in dehydrated toluene. Allow to warm to room temperature and stir for 14.5 hours.
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Causality: Cooling to 0°C controls the exothermic nature of the nucleophilic addition and suppresses isocyanate dimerization, ensuring high-fidelity urea/amide bond formation.
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Workup & Purification: Quench the reaction with a 5% aqueous potassium hydrogen sulfate solution. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Causality: The mildly acidic quench protonates unreacted TEA and residual nucleophilic amines, rendering them water-soluble. The target product remains neutral and partitions cleanly into the ethyl acetate phase.
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Fig 1: One-pot Curtius rearrangement workflow converting the C7-carboxylic acid to a urea/amide.
Pharmacological Context: CDK7 Inhibition Pathway
Derivatives synthesized from 6-fluoro-1-benzofuran-7-carboxylic acid have shown profound efficacy as inhibitors of Cyclin-Dependent Kinase 7 (CDK7)[6].
CDK7 forms the catalytic core of the CDK-activating kinase (CAK) complex. It plays a dual role in cellular biology: it regulates cell cycle progression by phosphorylating other CDKs, and it drives gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7. By utilizing the fluorobenzofuran scaffold to competitively bind the ATP pocket of CDK7, researchers can effectively halt transcription-addicted cancers (e.g., hematological and solid tumors), leading to cell cycle arrest and apoptosis[5],[6].
Fig 2: Mechanism of action for CDK7 inhibitors utilizing the 6-fluorobenzofuran scaffold.
Safety, Handling, and Regulatory Protocols
When handling 6-fluoro-1-benzofuran-7-carboxylic acid, standard laboratory safety protocols for fluorinated aromatic acids must be strictly enforced[1]:
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory to prevent contact dermatitis (Skin Irrit. 2) and severe eye irritation (Eye Irrit. 2A).
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Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood to prevent inhalation of dust, which may cause drowsiness or dizziness (STOT SE 3).
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Storage: Store in a cool, dry environment away from strong oxidizing agents and strong bases. Ensure containers are tightly sealed to prevent moisture ingress.
References
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NextSDS. "6-fluoro-1-benzofuran-7-carboxylic acid — Chemical Substance Information."1
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BLD Pharm. "1780853-40-8 | 6-Fluoro-1-benzofuran-7-carboxylic acid Product Details."2
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Fluorochem. "6-FLUOROBENZOFURAN-7-CARBOXYLIC ACID." 4
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EnamineStore. "EN300-761557 - 6-fluoro-1-benzofuran-7-carboxylic acid." 3
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Google Patents. "EP3885347A1 - Dihydropyrrolopyrazole derivative." 5
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Google Patents. "US12304913B2 - Dihydropyrrolopyrazole derivative." 6
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1780853-40-8|6-Fluoro-1-benzofuran-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. EnamineStore [enaminestore.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. EP3885347A1 - Dihydropyrrolopyrazole derivative - Google Patents [patents.google.com]
- 6. US12304913B2 - Dihydropyrrolopyrazole derivative - Google Patents [patents.google.com]
